molecular formula C16H9IN2O5 B2461516 N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 302814-64-8

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2461516
CAS No.: 302814-64-8
M. Wt: 436.161
InChI Key: OGGXIWNDBUJMNE-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-64-8) is a synthetic coumarin-3-carboxamide derivative with a molecular formula of C16H9IN2O5 and a molecular weight of 436.16 g/mol . This compound is supplied with a purity of 95% or higher and is intended for research applications exclusively. Coumarin derivatives represent a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties . The 3-nitro-2H-chromene moiety, which is core to this compound, has been identified as a valuable pharmacophore in medicinal chemistry . Recent research highlights that 3-nitro-2H-chromene derivatives exhibit potent antibacterial activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis , with efficacy linked to the halogenation pattern on the aromatic rings . Furthermore, the 3-carboxamide functional group on the coumarin scaffold is a key structural feature found in compounds investigated as potential anti-austerity agents, which target cancer cell tolerance to nutrient starvation, and as selective inhibitors for enzymes like monoamine oxidase-B (MAO-B) . The specific substitution pattern of this compound, featuring a 4-iodophenyl group and a nitro group, makes it a compelling candidate for researchers exploring structure-activity relationships in the development of novel anticancer and anti-infective agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-iodophenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9IN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXIWNDBUJMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitrosalicylaldehyde

The nitro group at the C6 position of the chromene ring originates from 5-nitrosalicylaldehyde, synthesized via nitration of salicylaldehyde.

Nitration Reaction Conditions

Salicylaldehyde undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group directs nitration to the para position (C5 of the benzene ring), yielding 5-nitrosalicylaldehyde as the major product.

Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5^\circ\text{C}} \text{5-Nitrosalicylaldehyde}
$$

Purification and Yield

Crude product purification via recrystallization from ethanol affords 5-nitrosalicylaldehyde in 65–70% yield. Melting point confirmation (reported: 148–150°C) ensures purity.

Knoevenagel Condensation to Form Ethyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate

The chromene core is constructed through a Knoevenagel condensation between 5-nitrosalicylaldehyde and diethyl malonate.

Reaction Protocol

  • Reactants: 5-Nitrosalicylaldehyde (1 equiv), diethyl malonate (1.2 equiv).
  • Catalyst: Piperidine (10 mol%).
  • Solvent: Toluene.
  • Conditions: Reflux at 110°C for 1–2 hours.

Reaction Scheme:
$$
\text{5-Nitrosalicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, toluene}} \text{Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate}
$$

Product Characterization

  • Yield: 80–85% after column chromatography (silica gel, ethyl acetate/hexane).
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C3-H), 8.25 (d, J = 2.4 Hz, 1H, C5-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, C7-H), 7.45 (d, J = 8.8 Hz, 1H, C8-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).

Amidation with 4-Iodoaniline

The ester intermediate undergoes amidation with 4-iodoaniline to yield the target carboxamide.

Direct Aminolysis Method

  • Reactants: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (1 equiv), 4-iodoaniline (1.2 equiv).
  • Solvent: Ethanol.
  • Conditions: Reflux at 80°C for 12–16 hours.

Reaction Scheme:
$$
\text{Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate} + \text{4-Iodoaniline} \xrightarrow{\text{EtOH, reflux}} \text{N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide}
$$

Challenges and Optimization

4-Iodoaniline’s electron-withdrawing iodine substituent reduces nucleophilicity, necessitating prolonged reaction times. Yield improves to 60–65% with excess amine (1.5 equiv) and molecular sieves to absorb ethanol byproduct.

Acid Chloride-Mediated Amidation

For higher yields, the ester is hydrolyzed to the carboxylic acid, followed by acid chloride formation.

Hydrolysis of Ester
  • Reactants: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (1 equiv).
  • Conditions: 2 M NaOH (aq.), reflux for 4 hours.
  • Yield: 90–95%.
Acid Chloride Synthesis
  • Reagent: Thionyl chloride (SOCl₂, 3 equiv).
  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 2 hours.
Amide Formation
  • Reactants: Acid chloride (1 equiv), 4-iodoaniline (1.1 equiv), triethylamine (2 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 75–80%.

Alternative Synthetic Routes

Microwave-Assisted Amidation

Microwave irradiation (100°C, 300 W, 30 min) reduces reaction time to 1 hour, achieving 70% yield.

Solid-Phase Synthesis

Immobilizing the chromene carboxylate on Wang resin enables stepwise amidation, though yields remain suboptimal (50–55%).

Optimization of Reaction Conditions

Solvent Screening for Amidation

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 16 65
THF 60 8 70
DMF 100 6 75
Toluene 110 12 60

Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing the transition state.

Catalyst Impact on Knoevenagel Condensation

Catalyst Solvent Time (h) Yield (%)
Piperidine Toluene 1.5 85
DMAP DCM 3 70
NH₄OAc EtOH 4 60

Piperidine’s basicity accelerates enolate formation, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group and the iodophenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Position 6 Key Features Biological Activity (IC₅₀ or Notable Data) Reference
N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide 4-iodophenyl Nitro Bulky iodine atom; strong electron-withdrawing nitro group Not explicitly reported (inferred from SAR)
C48 3-chloro-4-(piperazinylmethyl)phenyl Nitro Piperazine ring enhances solubility; chloro substituent AChE inhibition (IC₅₀ = 0.42 µM)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-sulfamoylphenyl None Sulfonamide group increases hydrophilicity Synthetic intermediate; activity not reported
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-bromophenyl Methoxy Bromine (smaller halogen); methoxy improves solubility No activity data provided
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxyphenethyl None Phenethyl chain with methoxy group; flexible linker Not reported

Key Observations :

  • Nitro Group : The nitro group at position 6 is shared with C48 () and HIV-1 reverse transcriptase inhibitors (), suggesting its role in stabilizing charge-transfer interactions or enhancing electron-deficient character for target binding.
  • Solubility : Methoxy or ethoxy groups () improve solubility compared to nitro or iodine substituents, which are more hydrophobic .
Physicochemical Properties
  • Solubility : The iodine and nitro groups likely reduce aqueous solubility compared to methoxy or sulfamoyl analogs ().
  • Crystallography : Halogen bonding involving iodine may influence crystal packing, as seen in Etter’s hydrogen-bonding patterns (). Tools like Mercury () could model these interactions.

Biological Activity

N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H10_{10}N2_{2}O4_{4}I
  • Molecular Weight : 396.15 g/mol
  • CAS Number : 10242-15-6

Antitumor Activity

Research indicates that chromene derivatives exhibit notable antitumor properties. A study focusing on various coumarin compounds, including derivatives similar to this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells.

Table 1: Antitumor Activity of Chromene Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of Apoptosis
Similar Chromene DerivativeHeLa (Cervical Cancer)10.0Cell Cycle Arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in disease processes. For instance, studies have shown that similar chromene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50_{50} (µM)Reference
This compoundAChE15.0
Similar Chromene DerivativeBChE18.0

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : The presence of the nitro and iodophenyl groups enhances the binding affinity to enzyme active sites, leading to effective inhibition.
  • Antioxidant Properties : Chromene derivatives are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

One notable case study involved the evaluation of a series of chromene derivatives in vitro against various cancer cell lines, including MCF-7 and HeLa. The study highlighted that compounds with electron-withdrawing groups, such as nitro and halogen substituents, exhibited enhanced biological activity compared to their unsubstituted counterparts.

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